

# **Unveiling the Pharmacokinetic Profile of AZD5462: A Comparative Analysis**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic (PK) profile of AZD5462, a novel, orally available small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] Developed for the potential treatment of heart failure, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its clinical advancement.[1][2] This document presents a comparative analysis of AZD5462's pharmacokinetics alongside two established oral medications for heart failure: Dapagliflozin and Sacubitril/Valsartan. The information herein is supported by experimental data from preclinical and Phase I clinical studies.

## **Comparative Pharmacokinetic Profiles**

The following tables summarize the key pharmacokinetic parameters of **AZD5462**, Dapagliflozin, and Sacubitril/Valsartan, offering a clear comparison of their clinical pharmacology.

Table 1: Pharmacokinetic Parameters of **AZD5462** in Healthy Volunteers (Single Ascending Dose)



| Parameter                              | Value            | Reference |
|----------------------------------------|------------------|-----------|
| Time to Maximum Concentration (Tmax)   | 0.5 - 2.0 hours  |           |
| Terminal Half-Life (t½)                | 9.6 - 19.3 hours |           |
| Apparent Clearance (CL/F)              | Dose-dependent   |           |
| Apparent Volume of Distribution (Vz/F) | Dose-dependent   |           |

Note: Data derived from a Phase I single ascending dose study in healthy volunteers.

Table 2: Pharmacokinetic Parameters of Dapagliflozin in Healthy Adults

| Parameter                            | Value                                                   | Reference |
|--------------------------------------|---------------------------------------------------------|-----------|
| Time to Maximum Concentration (Tmax) | ~1.5 hours (fasting), ~2.5 hours (with high-fat meal)   |           |
| Terminal Half-Life (t½)              | ~12.9 hours                                             |           |
| Oral Bioavailability                 | 78%                                                     |           |
| Plasma Protein Binding               | ~91%                                                    |           |
| Metabolism                           | Primarily via UGT1A9 to inactive metabolite             |           |
| Excretion                            | ~75% in urine, ~21% in feces (primarily as metabolites) | -         |

Table 3: Pharmacokinetic Parameters of Sacubitril/Valsartan in Healthy Adults



| Component                               | Sacubitril<br>(prodrug)                             | LBQ657<br>(active<br>metabolite) | Valsartan                       | Reference |
|-----------------------------------------|-----------------------------------------------------|----------------------------------|---------------------------------|-----------|
| Time to Maximum Concentration (Tmax)    | ~0.5 hours                                          | ~2.0 hours                       | ~1.5 hours                      | [3]       |
| Terminal Half-<br>Life (t½)             | ~1.43 hours                                         | ~11.48 hours                     | ~9.90 hours                     | [3]       |
| Oral<br>Bioavailability<br>(Sacubitril) | ≥60%                                                | -                                | -                               |           |
| Plasma Protein<br>Binding               | ~94%                                                | ~97%                             | ~94-97%                         |           |
| Metabolism                              | Hydrolyzed to<br>LBQ657                             | Further minor metabolism         | Minor                           | _         |
| Excretion                               | 52-68% in urine<br>(as LBQ657), 37-<br>48% in feces | -                                | ~13% in urine,<br>~86% in feces |           |

## **Experimental Protocols**

The pharmacokinetic data presented in this guide were obtained through rigorous clinical and preclinical studies. Below are detailed methodologies for the key experiments cited.

# Phase I Single and Multiple Ascending Dose (SAD/MAD) Study for AZD5462

A randomized, single-blind, placebo-controlled Phase I study was conducted in healthy male and female participants, including those of Japanese descent, to evaluate the safety, tolerability, and pharmacokinetics of **AZD5462**.



- Study Design: The study consisted of two parts: a single ascending dose (SAD) phase and a
  multiple ascending dose (MAD) phase. In the SAD phase, cohorts of participants received a
  single oral dose of AZD5462 or a placebo. In the MAD phase, participants received oncedaily oral doses of AZD5462 or a placebo for a specified duration.
- Dosing: Multiple dose levels were investigated in a stepwise manner, with safety and tolerability data from each cohort being reviewed before escalating to the next dose level.
- Blood Sampling: For pharmacokinetic analysis, serial blood samples were collected at prespecified time points before and after drug administration. A typical sampling schedule would include pre-dose, and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for the SAD cohorts. For the MAD cohorts, samples would be taken at similar intervals after the first and last doses, with additional trough samples taken before dosing on specified days to assess steady-state concentrations.
- Analytical Method: Plasma concentrations of AZD5462 and any major metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, CL/F, and Vz/F.

### **Pharmacokinetic Study of Dapagliflozin**

The pharmacokinetic profile of Dapagliflozin has been characterized through various studies in healthy volunteers and patients with type 2 diabetes.

- Study Design: A typical study to assess the pharmacokinetics of Dapagliflozin would be an open-label, single-dose, crossover, or parallel-group study. To assess the effect of food, a two-way crossover study is often employed where participants receive a single dose of Dapagliflozin in both fasted and fed states.
- Dosing: Participants would receive a single oral dose of Dapagliflozin (e.g., 10 mg).
- Blood and Urine Sampling: Serial blood samples would be collected at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).



Urine would be collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.

- Analytical Method: Plasma and urine concentrations of Dapagliflozin and its metabolites would be measured using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters would be calculated using noncompartmental methods.

### Pharmacokinetic Study of Sacubitril/Valsartan

The pharmacokinetics of Sacubitril/Valsartan have been evaluated in healthy subjects and in patients with heart failure.

- Study Design: A representative study was an open-label, non-controlled, single-sequence study in patients with heart failure with reduced ejection fraction.[4]
- Dosing: Patients received Sacubitril/Valsartan 100 mg twice daily for 7 days, followed by 200 mg twice daily for 14 days.[4]
- Blood Sampling: Blood samples for pharmacokinetic analysis of sacubitril, its active metabolite LBQ657, and valsartan were collected at pre-dose and at 0.5, 1, 2, 3, 4, 6, and 12 hours after the morning dose on Day 7 and Day 21.[5]
- Analytical Method: Plasma concentrations of sacubitril, LBQ657, and valsartan were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time data using non-compartmental analysis.[5]

# Visualizations Signaling Pathway of AZD5462 via RXFP1

**AZD5462** acts as an agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[1][2] Activation of RXFP1 by **AZD5462** is believed to mimic the effects of the endogenous hormone relaxin, leading to a cascade of downstream signaling events that are beneficial in heart failure. These pathways include the activation of adenylyl cyclase, leading to



an increase in intracellular cyclic AMP (cAMP), and the activation of phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK).[6] These signaling events ultimately contribute to vasodilation, anti-fibrotic, and anti-inflammatory effects.[7][8]



Click to download full resolution via product page

Caption: AZD5462 signaling via RXFP1 receptor.

# Experimental Workflow for a Phase I Pharmacokinetic Study

The following diagram illustrates a typical workflow for a Phase I single ascending dose (SAD) and multiple ascending dose (MAD) clinical trial designed to evaluate the pharmacokinetic profile of a new investigational drug like **AZD5462**.





Click to download full resolution via product page

Caption: Typical workflow of a Phase I PK study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 3. scispace.com [scispace.com]
- 4. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relaxin receptor Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Unveiling the Pharmacokinetic Profile of AZD5462: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608796#confirming-the-pharmacokinetic-profile-of-azd5462]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com